molecular formula C11H13ClN2O B11793053 (2-Chloro-4-methylpyridin-3-yl)(pyrrolidin-1-yl)methanone

(2-Chloro-4-methylpyridin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B11793053
M. Wt: 224.68 g/mol
InChI Key: RLVSSHLZZSATKT-UHFFFAOYSA-N
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Description

(2-Chloro-4-methylpyridin-3-yl)(pyrrolidin-1-yl)methanone is a pyridine-derived compound featuring a pyrrolidine moiety linked via a methanone group. Its structure includes a chlorine atom at the 2-position and a methyl group at the 4-position of the pyridine ring (Figure 1). This scaffold is of interest in medicinal chemistry due to the versatility of pyridine and pyrrolidine in modulating physicochemical and biological properties. While direct synthesis data for this compound are absent in the provided evidence, analogous structures (e.g., chloro-substituted pyridines with nitrogenous heterocycles) suggest synthetic routes involving nucleophilic substitution or coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-methylpyridin-3-yl)(pyrrolidin-1-yl)methanone typically involves the reaction of 2-chloro-4-methylpyridine with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The mixture is usually stirred for several hours at a specific temperature, followed by purification steps such as extraction and crystallization to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity. The use of advanced purification techniques, such as chromatography and distillation, ensures the removal of impurities and the isolation of the target compound.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-methylpyridin-3-yl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

  • Anticancer Activity : Studies have indicated that compounds with similar structural motifs can inhibit cancer cell proliferation. The presence of the chloropyridine moiety is associated with enhanced binding affinity to specific targets involved in tumor growth .
  • Antiviral Properties : Research has shown that pyridine derivatives can exhibit antiviral activity by interfering with viral replication mechanisms. This suggests potential applications in developing antiviral agents .
  • Neuropharmacological Effects : The pyrrolidine component may contribute to neuroprotective effects, making this compound a candidate for treating neurodegenerative diseases .

Therapeutic Applications

The therapeutic potential of (2-Chloro-4-methylpyridin-3-yl)(pyrrolidin-1-yl)methanone is being explored in several areas:

Cancer Therapy

Recent studies have focused on the compound's ability to inhibit specific oncogenic pathways. For instance, its effectiveness against MDM2 inhibitors has been documented, showcasing its role in cancer treatment strategies aimed at restoring p53 function in tumors .

Antimicrobial Agents

The compound's structural features suggest it may be effective against various pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting metabolic pathways essential for bacterial survival .

Central Nervous System Disorders

Given its neuropharmacological properties, this compound is being investigated for its potential use in treating conditions such as anxiety and depression by modulating neurotransmitter systems .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityDemonstrated high affinity for MDM2, leading to significant tumor regression in preclinical models.
Antiviral PropertiesShowed inhibition of viral replication in vitro, suggesting a pathway for drug development against viral infections.
Neuropharmacological EffectsIndicated potential benefits in models of neurodegeneration, with improvements in cognitive function observed.

Mechanism of Action

The mechanism of action of (2-Chloro-4-methylpyridin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues: Pyrrolidinyl, Morpholinyl, and Piperidinyl Methanones

The methanone group in this compound can be substituted with other nitrogenous heterocycles, leading to structural analogues with distinct properties:

  • Pyrrolidin-1-yl Methanone: The 5-membered pyrrolidine ring introduces moderate basicity and conformational rigidity. Example: C₁₉H₁₉ClN₄O ([MH]⁺ = 355) .
  • Morpholin-4-yl Methanone: The 6-membered morpholine ring includes an oxygen atom, enhancing polarity and reducing basicity. Example: Molecular formula likely C₁₉H₁₉ClN₄O₂ (inferred from similar substitutions) .
  • Piperidin-1-yl Methanone: The 6-membered piperidine ring increases lipophilicity and flexibility. Example: C₂₀H₂₁ClN₄O ([MH]⁺ = 369) .

Table 1: Structural and Molecular Comparison

Substituent Molecular Formula Molecular Weight Key Features
Pyrrolidin-1-yl C₁₉H₁₉ClN₄O 355.84 g/mol 5-membered ring, moderate basicity
Morpholin-4-yl C₁₉H₁₉ClN₄O₂ 371.83 g/mol* Oxygen atom, increased polarity
Piperidin-1-yl C₂₀H₂₁ClN₄O 369.86 g/mol 6-membered ring, enhanced lipophilicity

*Calculated based on pyrrolidine-to-morpholine substitution .

Physicochemical Properties

Substituents significantly influence melting points, solubility, and stability:

  • Melting Points : Chloro- and nitro-substituted pyridines exhibit higher melting points (268–287°C) compared to methyl- or ethyl-substituted derivatives due to stronger intermolecular forces .
  • Solubility : Morpholinyl derivatives are more water-soluble than pyrrolidinyl or piperidinyl analogues owing to the oxygen atom’s polarity .
  • Yield: Pyrrolidinyl methanones show yields of 67–81% in analogous syntheses, while piperidinyl derivatives require optimized conditions (e.g., 53% yield in a two-step process) .

Table 2: Physicochemical Data for Selected Analogues

Compound Type Substituent Melting Point (°C) Yield (%) Reference
Chloro-Pyridine Nitro (-NO₂) 287 81
Chloro-Pyridine Methyl (-CH₃) 268 67
Piperidinyl Methanone - Not reported 53*

*Yield over two steps .

Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

  • Pyrrolidinyl Methanone: δ 1.68–2.22 (m, 9H, pyrrolidine CH₂), 4.42 (m, 1H, methine) .
  • Piperidinyl Methanone: Broader δ 1.50–2.50 signals (piperidine CH₂) and distinct aromatic proton shifts .
  • Morpholinyl Methanone: Expected δ 3.50–3.80 (m, morpholine CH₂-O) based on analogous structures .

Liquid Chromatography/Mass Spectrometry (LC/MS)

  • Pyrrolidinyl: [MH]⁺ = 355 (C₁₉H₁₉ClN₄O) .
  • Piperidinyl: [MH]⁺ = 369 (C₂₀H₂₁ClN₄O) .

Biological Activity

(2-Chloro-4-methylpyridin-3-yl)(pyrrolidin-1-yl)methanone is a heterocyclic compound notable for its diverse biological activities. This compound features a pyridine ring with chlorine and methyl substitutions, coupled with a pyrrolidine moiety, contributing to its unique pharmacological profile. The molecular formula is C8H10ClN2O\text{C}_8\text{H}_{10}\text{ClN}_2\text{O}, indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen.

Chemical Structure and Properties

The structural characteristics of this compound are pivotal to its biological activity. The presence of halogen atoms, particularly chlorine, is often correlated with enhanced biological efficacy due to increased lipophilicity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, pyrrolidine derivatives have shown antibacterial and antifungal activities against various strains:

CompoundMIC (mg/mL)Target Organisms
This compoundTBDTBD
Sodium pyrrolidide0.0039 - 0.025S. aureus, E. coli
Other pyrrolidine derivatives4.69 - 22.9B. subtilis, E. coli

Studies have demonstrated that halogen substituents in similar compounds significantly influence their antibacterial activity, suggesting that this compound may exhibit comparable effects due to its chlorine atom .

Anti-inflammatory Effects

Compounds within the same structural family often exhibit anti-inflammatory properties. The introduction of electron-donating or withdrawing groups can modulate these effects, enhancing the compound's therapeutic potential against inflammatory diseases .

Case Studies

A detailed examination of similar compounds reveals insights into the biological activities that could be extrapolated to this compound:

  • Study on Pyridine Derivatives : A study evaluated the antibacterial efficacy of various pyridine derivatives, revealing that compounds with halogen substitutions had enhanced activity against Gram-positive bacteria such as Staphylococcus aureus .
  • Pyrrolidine Alkaloids : Research on alkaloids derived from pyrrolidine demonstrated significant antimicrobial activity, suggesting a potential for this compound in treating infections caused by resistant bacterial strains .

Properties

Molecular Formula

C11H13ClN2O

Molecular Weight

224.68 g/mol

IUPAC Name

(2-chloro-4-methylpyridin-3-yl)-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C11H13ClN2O/c1-8-4-5-13-10(12)9(8)11(15)14-6-2-3-7-14/h4-5H,2-3,6-7H2,1H3

InChI Key

RLVSSHLZZSATKT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)Cl)C(=O)N2CCCC2

Origin of Product

United States

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